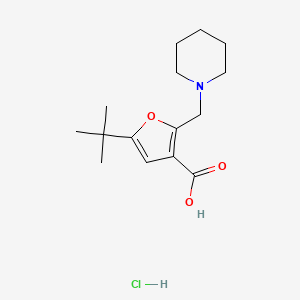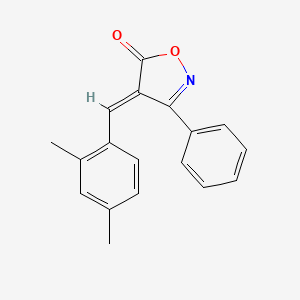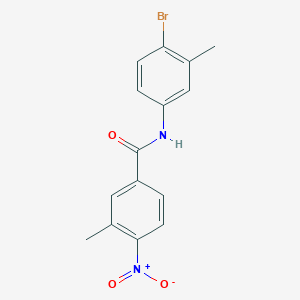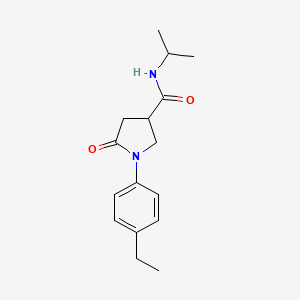
5-tert-butyl-2-(1-piperidinylmethyl)-3-furoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2-(1-piperidinylmethyl)-3-furoic acid hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the activation of B cells, which are immune cells responsible for producing antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
5-tert-butyl-2-(1-piperidinylmethyl)-3-furoic acid hydrochloride selectively binds to the active site of BTK and inhibits its activity, preventing downstream signaling events that lead to B-cell activation and proliferation. This mechanism of action is similar to other BTK inhibitors, such as ibrutinib, but this compound has shown improved selectivity and potency in preclinical studies.
Biochemical and physiological effects:
This compound has been shown to decrease B-cell activation and proliferation, reduce autoantibody production, and inhibit inflammatory responses in preclinical models. In addition, this compound has shown good pharmacokinetic properties and oral bioavailability, making it a promising candidate for clinical development.
Advantages and Limitations for Lab Experiments
5-tert-butyl-2-(1-piperidinylmethyl)-3-furoic acid hydrochloride has several advantages for laboratory experiments, including its high selectivity and potency for BTK, good pharmacokinetic properties, and oral bioavailability. However, this compound has some limitations, such as its potential for off-target effects and the need for further optimization of dosing regimens.
Future Directions
There are several future directions for research on 5-tert-butyl-2-(1-piperidinylmethyl)-3-furoic acid hydrochloride, including:
1. Clinical trials in B-cell malignancies and autoimmune diseases to evaluate safety and efficacy in humans.
2. Combination therapy studies with other targeted agents or chemotherapy to improve treatment outcomes.
3. Investigation of potential biomarkers for patient selection and monitoring of treatment response.
4. Optimization of dosing regimens and formulation for improved pharmacokinetics and efficacy.
5. Development of this compound analogs with improved selectivity and potency for BTK.
In conclusion, this compound is a promising small molecule inhibitor of BTK with potential applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Further research is needed to evaluate its safety and efficacy in humans and to optimize its dosing regimens and formulation.
Synthesis Methods
The synthesis of 5-tert-butyl-2-(1-piperidinylmethyl)-3-furoic acid hydrochloride involves several steps, starting with the reaction of 2-(1-piperidinylmethyl)-5-tert-butylfuran with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-hydroxybenzoic acid to form the desired product, this compound. The synthesis process has been optimized to improve yield and purity, making this compound a viable candidate for further research and development.
Scientific Research Applications
5-tert-butyl-2-(1-piperidinylmethyl)-3-furoic acid hydrochloride has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, this compound has been shown to inhibit BTK activity and disrupt B-cell signaling pathways, leading to decreased proliferation and survival of cancer cells. This compound has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, by reducing autoantibody production and inflammatory responses.
properties
IUPAC Name |
5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-15(2,3)13-9-11(14(17)18)12(19-13)10-16-7-5-4-6-8-16;/h9H,4-8,10H2,1-3H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRRHYKSRYIONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
435342-03-3 |
Source


|
| Record name | 3-Furancarboxylic acid, 5-(1,1-dimethylethyl)-2-(1-piperidinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435342-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5609500.png)

![N-[3-(1,3-benzoxazol-2-yl)propyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5609522.png)
![tetrahydro-2-furanylmethyl 6-{[(2-phenylethyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5609526.png)
![10-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-9-methoxy-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5609540.png)

![2-(2,6-dichlorobenzyl)-5-[(3-propylmorpholin-4-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5609563.png)
![N-(2-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5609569.png)

![2-(3-methylbutyl)-8-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5609574.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[cyclopropyl(3-methyl-2-pyridinyl)methyl]acetamide](/img/structure/B5609580.png)
![N-(2-{[(1-methyl-1H-benzimidazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5609585.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5609590.png)